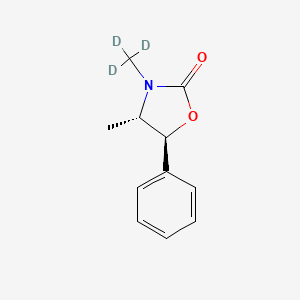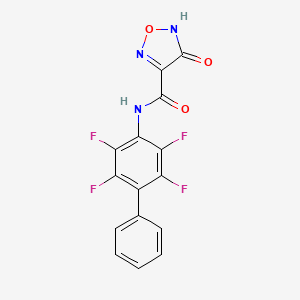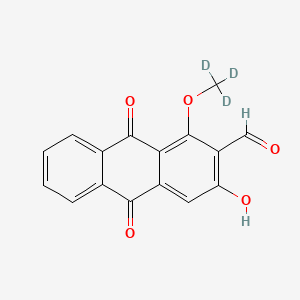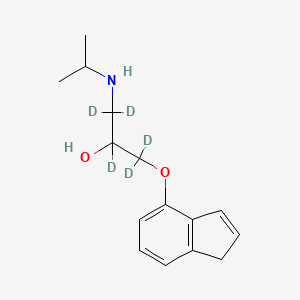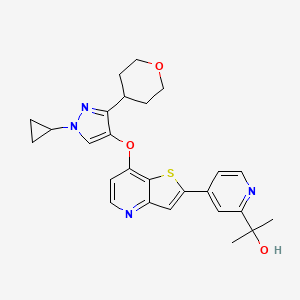
Alk5-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alk5-IN-7 is a compound that acts as an inhibitor of the transforming growth factor beta receptor I, also known as activin receptor-like kinase 5. This receptor is part of the transforming growth factor beta signaling pathway, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. This compound has garnered significant attention due to its potential therapeutic applications in treating diseases such as cancer, fibrosis, and immune disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alk5-IN-7 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes reactions such as nucleophilic substitution, cyclization, and purification steps to obtain the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply. Advanced techniques such as high-performance liquid chromatography and mass spectrometry are employed for quality control and verification of the final product.
Chemical Reactions Analysis
Types of Reactions
Alk5-IN-7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different analogs.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
Alk5-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the transforming growth factor beta signaling pathway and its role in various cellular processes.
Biology: Employed in research to understand the mechanisms of cell growth, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating cancer, fibrosis, and immune disorders. This compound has shown promise in preclinical studies for inhibiting tumor growth and reducing fibrosis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the transforming growth factor beta signaling pathway.
Mechanism of Action
Alk5-IN-7 exerts its effects by inhibiting the transforming growth factor beta receptor I, also known as activin receptor-like kinase 5. This inhibition prevents the phosphorylation of intracellular regulatory SMAD proteins, which are essential for the downstream signaling of the transforming growth factor beta pathway. By blocking this pathway, this compound can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis. The molecular targets and pathways involved include the transforming growth factor beta receptor I, SMAD2, and SMAD3 proteins.
Comparison with Similar Compounds
Similar Compounds
Galunisertib: Another inhibitor of the transforming growth factor beta receptor I, used in clinical trials for treating cancer and fibrosis.
Vactosertib: A small molecule inhibitor of the transforming growth factor beta receptor I, investigated for its potential in treating myelodysplastic syndromes and other hematological disorders.
SB-431542: A selective inhibitor of the transforming growth factor beta receptor I, used in research to study the transforming growth factor beta signaling pathway.
Uniqueness of Alk5-IN-7
This compound is unique due to its high selectivity and potency in inhibiting the transforming growth factor beta receptor I. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H28N4O3S |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[4-[7-[1-cyclopropyl-3-(oxan-4-yl)pyrazol-4-yl]oxythieno[3,2-b]pyridin-2-yl]pyridin-2-yl]propan-2-ol |
InChI |
InChI=1S/C26H28N4O3S/c1-26(2,31)23-13-17(5-9-28-23)22-14-19-25(34-22)20(6-10-27-19)33-21-15-30(18-3-4-18)29-24(21)16-7-11-32-12-8-16/h5-6,9-10,13-16,18,31H,3-4,7-8,11-12H2,1-2H3 |
InChI Key |
GQYMCNXIDCIXDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)C2=CC3=NC=CC(=C3S2)OC4=CN(N=C4C5CCOCC5)C6CC6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)

![(R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide](/img/structure/B12424838.png)
